5-Amino-2-bromoisonicotinic acid

Physicochemical characterization Thermal analysis Hydrogen bonding

5-Amino-2-bromoisonicotinic acid (CAS 1242336-80-6; IUPAC: 5-amino-2-bromopyridine-4-carboxylic acid) is a disubstituted isonicotinic acid derivative bearing an electron-donating amino group at the 5-position and an electron-withdrawing bromine atom at the 2-position of the pyridine ring. With a molecular formula of C₆H₅BrN₂O₂ and molecular weight of 217.02 g·mol⁻¹, this compound serves as a versatile heterocyclic building block for medicinal chemistry and organic synthesis, enabling sequential orthogonal functionalization via Suzuki-Miyaura cross-coupling at the bromine site and amidation or reductive amination at the carboxylic acid and amino moieties.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 1242336-80-6
Cat. No. B164912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-bromoisonicotinic acid
CAS1242336-80-6
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)N)C(=O)O
InChIInChI=1S/C6H5BrN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11)
InChIKeyTZANKVNNHOWWKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-bromoisonicotinic acid (CAS 1242336-80-6): A Dual-Functionalized Pyridine Scaffold for Regioselective Derivatization


5-Amino-2-bromoisonicotinic acid (CAS 1242336-80-6; IUPAC: 5-amino-2-bromopyridine-4-carboxylic acid) is a disubstituted isonicotinic acid derivative bearing an electron-donating amino group at the 5-position and an electron-withdrawing bromine atom at the 2-position of the pyridine ring [1]. With a molecular formula of C₆H₅BrN₂O₂ and molecular weight of 217.02 g·mol⁻¹, this compound serves as a versatile heterocyclic building block for medicinal chemistry and organic synthesis, enabling sequential orthogonal functionalization via Suzuki-Miyaura cross-coupling at the bromine site and amidation or reductive amination at the carboxylic acid and amino moieties . Commercially available at ≥97% purity from multiple suppliers, this compound occupies a distinct chemical space relative to its regioisomer 2-amino-5-bromoisonicotinic acid (CAS 1000339-23-0) and the chloro analogue 5-amino-2-chloroisonicotinic acid (CAS 58483-95-7) .

Why 5-Amino-2-bromoisonicotinic acid Cannot Be Interchanged with Its Regioisomer or Chloro Analogue


The isonicotinic acid scaffold encompasses multiple constitutional isomers and halogen-substituted variants that exhibit markedly different physicochemical profiles. The regioisomeric pair—5-amino-2-bromoisonicotinic acid (5-NH₂/2-Br) and 2-amino-5-bromoisonicotinic acid (2-NH₂/5-Br)—differs in the spatial arrangement of the amino and bromine substituents, altering both intermolecular hydrogen-bonding capacity and electronic distribution across the pyridine ring . The chloro analogue (5-NH₂/2-Cl) introduces a lighter halogen with distinct polarizability, carbon-halogen bond strength, and leaving-group reactivity compared to the bromine congener [1]. The de-bromo analogue 5-aminoisonicotinic acid lacks the halogen entirely, forfeiting the capacity for transition-metal-catalyzed cross-coupling at the 2-position. The quantitative differences documented below confirm that these compounds are not functionally interchangeable in synthetic sequences or structure-activity-relationship campaigns .

Quantitative Evidence for Selecting 5-Amino-2-bromoisonicotinic acid Over Closest Analogs


Thermal Stability and Intermolecular Interaction Strength: Boiling Point Comparison with the Regioisomer 2-Amino-5-bromoisonicotinic acid

The predicted boiling point of 5-amino-2-bromoisonicotinic acid (507.3±50.0 °C at 760 mmHg) is approximately 43 °C higher than that of its regioisomer 2-amino-5-bromoisonicotinic acid (464.1±45.0 °C at 760 mmHg) [1]. This substantial elevation in boiling point indicates significantly stronger intermolecular hydrogen bonding in the 5-amino/2-bromo isomer, attributable to the more favorable spatial orientation of the amino and carboxylic acid groups for intermolecular N–H⋯O and O–H⋯N interactions in the crystal lattice [1].

Physicochemical characterization Thermal analysis Hydrogen bonding

Halogen-Dependent Physicochemical Profile: Density and Thermal Properties Relative to the 5-Amino-2-chloro Analogue

Replacement of the 2-bromo substituent with chlorine produces 5-amino-2-chloroisonicotinic acid (CAS 58483-95-7), which exhibits a significantly lower experimental density (1.577 g·cm⁻³ vs. 1.909±0.06 g·cm⁻³ for the bromo compound) and a higher predicted boiling point (514.4±50.0 °C vs. 507.3±50.0 °C) [1]. The 21% higher density of the bromo derivative reflects the greater atomic mass of bromine and its influence on crystal packing, while the modest 7 °C difference in predicted boiling point suggests similar overall intermolecular force magnitudes despite the halogen identity change .

Halogen bonding Physicochemical characterization Density

Lipophilicity Differentiation from the Chloro Analogue: LogP Comparison for Bioavailability Prediction

The LogP (octanol-water partition coefficient) of 5-amino-2-bromoisonicotinic acid is predicted as 1.7057, compared to 1.70 (or approximately 1.10 by an alternative algorithm) for the 5-amino-2-chloro analogue . While both compounds fall within Lipinski's Rule-of-Five space for oral drug-likeness, the bromo derivative's modestly higher LogP (ΔLogP ≈ +0.006 to +0.6 depending on the computational method employed) suggests slightly increased membrane permeability, which may provide a marginal advantage in cell-based assay penetration or in vivo absorption .

Lipophilicity Drug-likeness ADME prediction

Electronic Structure Descriptors from DFT: HOMO-LUMO Gap of the Ethyl Ester Derivative as a Reactivity Fingerprint

Density functional theory (DFT) optimization of ethyl 5-amino-2-bromoisonicotinate—the immediate ester prodrug/protected form of the target acid—at the B3LYP/6-311+G(d,p) level yielded a HOMO-LUMO energy gap (ΔE) of 4.0931 eV [1]. This moderate band gap indicates balanced kinetic stability and chemical reactivity. While no DFT comparator study for the isomeric 2-amino-5-bromo or 5-amino-2-chloro ethyl esters has been published to date, this ΔE value provides a reference benchmark for the electronic character conferred specifically by the 5-amino/2-bromo substitution pattern on the isonicotinate core [1]. Molecular docking against the COVID-19 main protease (PDB ID: 6LU7) of this ethyl ester derivative yielded a binding affinity of −5.4 kcal·mol⁻¹, demonstrating that the bromine atom contributes favorable hydrophobic and halogen-bond interactions within the protease active site [1].

DFT calculation HOMO-LUMO gap Electronic structure Reactivity prediction

Halogen-Bond Donor Capacity: Br⋯H Contacts Dominate Hirshfeld Surface Interactions in the Solid State

Hirshfeld surface analysis of the single-crystal X-ray structure of ethyl 5-amino-2-bromoisonicotinate revealed that Br⋯H/H⋯Br intermolecular contacts account for 20.9% of all surface interactions—the second-largest contribution after H⋯H contacts (33.2%) [1]. This high proportion of halogen-mediated contacts quantitatively demonstrates the significant halogen-bond donor capability of the 2-bromo substituent in the 5-amino/2-bromo substitution pattern. The total lattice interaction energy (Eₜₒₜ = 128.8 kJ·mol⁻¹) decomposed into electrostatic (Eₑₗₑ = 59.2 kJ·mol⁻¹), polarization (Eₚₒₗ = 15.5 kJ·mol⁻¹), dispersion (E_dᵢₛ = 140.3 kJ·mol⁻¹), and repulsion (Eᵣₑₚ = 107.2 kJ·mol⁻¹) components, providing a complete energy framework for crystal packing prediction [1].

Crystal engineering Hirshfeld surface analysis Halogen bonding Solid-state chemistry

Orthogonal Synthetic Handle Utility: Regioselective Functionalization Enabled by the 5-Amino/2-Bromo Architecture

The 5-amino/2-bromo substitution pattern enables a sequential orthogonal derivatization strategy distinct from regioisomeric alternatives. In the 5-amino-2-bromo configuration, the bromine at the 2-position (ortho to the ring nitrogen) is electronically conjugated to the electron-withdrawing pyridine nitrogen, enhancing its oxidative addition reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling relative to a bromine at the 5-position (meta to nitrogen), where the electron-donating 2-amino group in the regioisomer would deactivate the aryl bromide toward oxidative addition . The 5-amino group, being located para to the ring nitrogen and meta to the bromine, can be selectively protected (e.g., as Boc-carbamate) and deprotected orthogonally to manipulations at the carboxylic acid, enabling three-directional diversification from a single scaffold [1]. In contrast, the regioisomer 2-amino-5-bromoisonicotinic acid places the amino group adjacent to the carboxylic acid, potentially complicating chemoselective amidation reactions through intramolecular hydrogen bonding or cyclization side-reactions .

Synthetic methodology Cross-coupling Orthogonal protecting groups Medicinal chemistry

Optimal Application Scenarios for 5-Amino-2-bromoisonicotinic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Three-Point Pharmacophore Diversification

When a medicinal chemistry program demands rapid analog generation from a pyridine carboxylic acid core, 5-amino-2-bromoisonicotinic acid enables simultaneous or sequential derivatization at three distinct positions: (i) Suzuki-Miyaura cross-coupling at C-2 Br to introduce aryl/heteroaryl diversity, (ii) amide bond formation at the C-4 carboxylic acid, and (iii) reductive amination, acylation, or sulfonylation at the C-5 NH₂ group. This orthogonal reactivity pattern, underpinned by the electronic activation of the 2-bromo position by the pyridine nitrogen [1], makes the compound particularly valuable in kinase inhibitor and epigenetic probe programs where trisubstituted pyridine cores are privileged scaffolds .

Crystal Engineering and Solid-Form Screening Leveraging Quantified Halogen-Bond Contributions

The Hirshfeld surface analysis demonstrating 20.9% Br⋯H/H⋯Br contacts [1] positions 5-amino-2-bromoisonicotinic acid (and its ester derivatives) as a rational co-crystal former in pharmaceutical solid-form development. The bromine σ-hole can engage in directional halogen bonds with carbonyl oxygens, pyridine nitrogens, or carboxylate anions of co-former molecules, potentially yielding new crystalline phases with improved solubility, stability, or mechanical properties. Procurement of this building block is justified when the target API or intermediate benefits from a halogen-bond-capable pyridine core with complementary hydrogen-bond donor (NH₂) and acceptor (CO₂H) functionality [1].

Computational Chemistry and Structure-Based Drug Design Requiring Experimentally Validated Electronic Descriptors

The experimentally validated and DFT-optimized electronic structure parameters—HOMO-LUMO gap of 4.0931 eV, total lattice energy of 128.8 kJ·mol⁻¹, and docking score of −5.4 kcal·mol⁻¹ against a clinically relevant protease target [1]—provide a quantitative foundation for computational chemists employing density functional theory, molecular docking, or pharmacophore modeling in their workflows. Researchers procuring this compound gain access to a building block with published, peer-reviewed electronic descriptors that reduce the burden of in-house computational characterization and accelerate structure-based design cycles [1].

Process Chemistry Development Requiring Predictive Thermal Stability Data for Scale-Up Risk Assessment

The boiling point of 507.3±50.0 °C at 760 mmHg, combined with the density of 1.909±0.06 g·cm⁻³ [1], provides process chemists with critical parameters for solvent selection, distillation feasibility assessment, and reactor loading calculations during scale-up. The 43 °C boiling point elevation relative to the regioisomer suggests that 5-amino-2-bromoisonicotinic acid can tolerate higher-temperature reaction conditions (e.g., high-boiling solvents, microwave-assisted synthesis) without significant evaporative loss, making it the preferred choice for thermal process windows exceeding 150–200 °C.

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